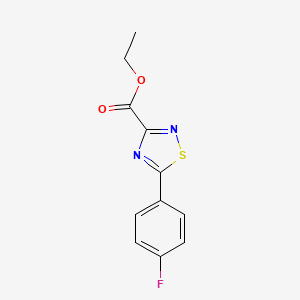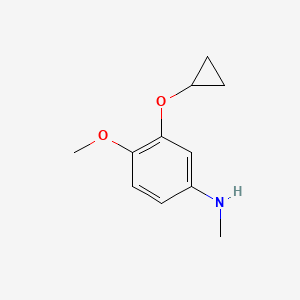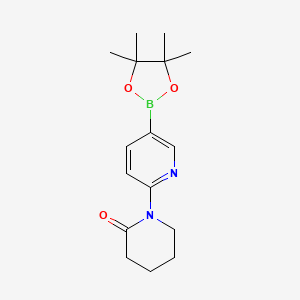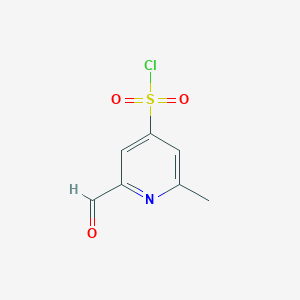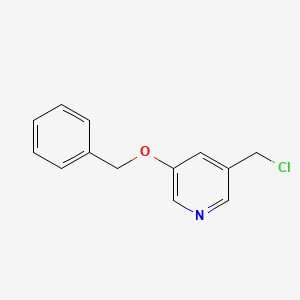
3-(Benzyloxy)-5-(chloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-5-(chloromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This particular compound features a benzyloxy group at the third position and a chloromethyl group at the fifth position of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(chloromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with benzyl alcohol and chloromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-5-(chloromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
3-(Benzyloxy)-5-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chloromethyl groups can participate in binding interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
5-(Chloromethyl)pyridine: Lacks the benzyloxy group, affecting its binding properties and reactivity.
3-(Methoxy)-5-(chloromethyl)pyridine: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical and biological properties.
Uniqueness
3-(Benzyloxy)-5-(chloromethyl)pyridine is unique due to the presence of both benzyloxy and chloromethyl groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H12ClNO |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2 |
Clé InChI |
HSTYDEMFGOIXSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


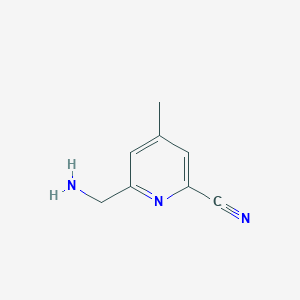
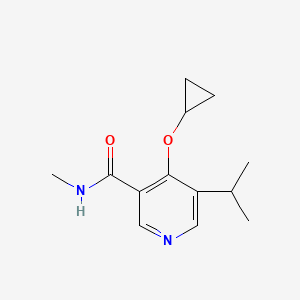
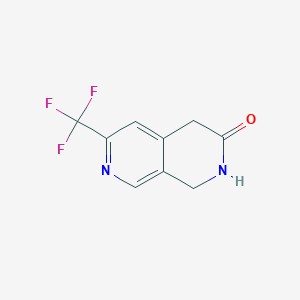
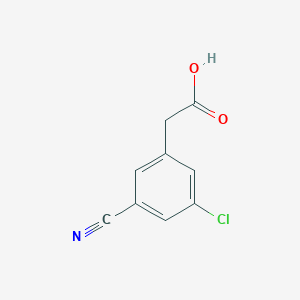
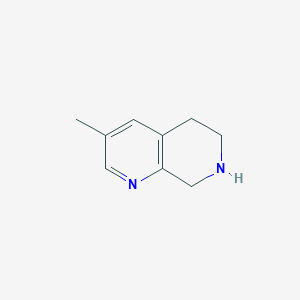
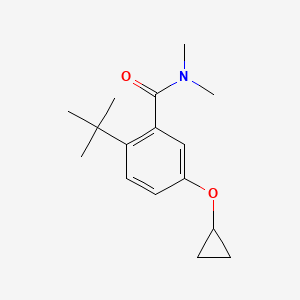
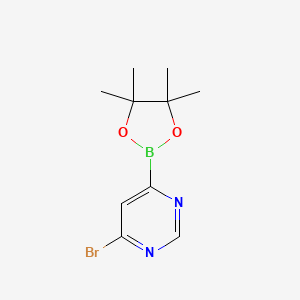
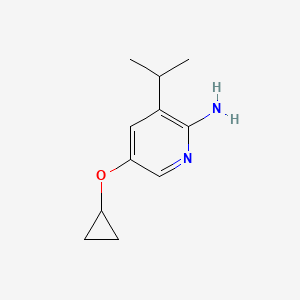
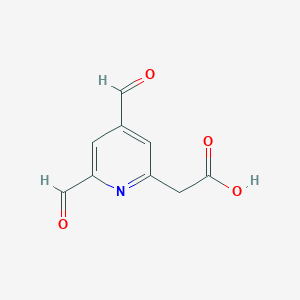
![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)
